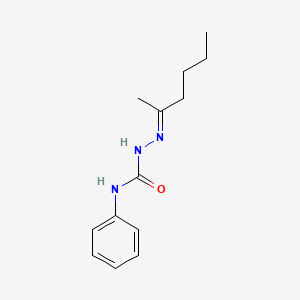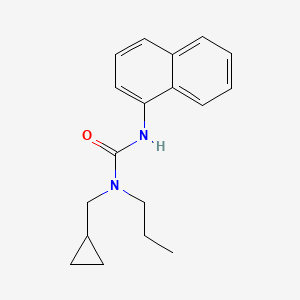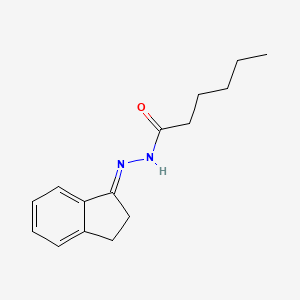
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide, also known as DIH, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. DIH has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide is not fully understood. However, studies have suggested that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has also been found to inhibit the expression of various proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide can induce cell cycle arrest and apoptosis in cancer cells. N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has also been found to inhibit the growth of various cancer cell lines. In addition, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been found to exhibit antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained with a high yield. In addition, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide exhibits a wide range of biological activities, making it a versatile compound for research purposes. However, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has some limitations for lab experiments. It is relatively unstable and can degrade over time. In addition, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has not been extensively studied in vivo, and more research is needed to determine its potential toxicity and side effects.
Orientations Futures
There are several future directions for research on N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide. One area of research is to investigate the potential use of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide in combination with other anticancer drugs. Studies have shown that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide can enhance the antitumor activity of other drugs, such as cisplatin and doxorubicin. Another area of research is to investigate the potential use of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide in the treatment of fungal and bacterial infections. Finally, more research is needed to determine the potential toxicity and side effects of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide in vivo.
Méthodes De Synthèse
The synthesis of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide involves the reaction of indanone with hydrazine hydrate and hexanoyl chloride. The product is then purified using column chromatography to obtain a pure form of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide. The synthesis of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide is relatively simple and can be achieved with a high yield.
Applications De Recherche Scientifique
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide exhibits antitumor activity by inducing apoptosis in cancer cells. N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. In addition to its antitumor properties, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been found to exhibit antifungal and antibacterial activity.
Propriétés
IUPAC Name |
N-[(E)-2,3-dihydroinden-1-ylideneamino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-3-4-9-15(18)17-16-14-11-10-12-7-5-6-8-13(12)14/h5-8H,2-4,9-11H2,1H3,(H,17,18)/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCHFSAMRKLJPJ-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/1\CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

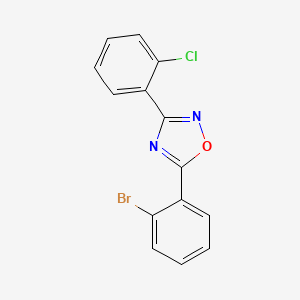
![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)
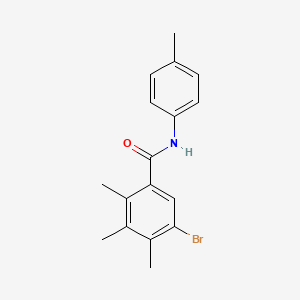

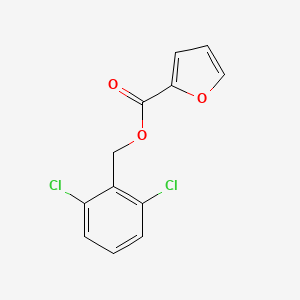
![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
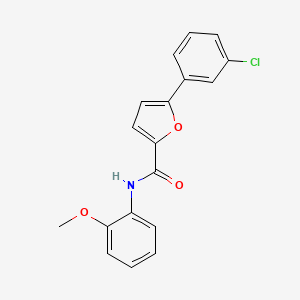


![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)
